

# An In-depth Technical Guide to Dimethylcyanamide (C<sub>3</sub>H<sub>6</sub>N<sub>2</sub>)

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## Compound of Interest

Compound Name: *Dimethylcyanamide*

Cat. No.: *B106446*

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## Abstract

**Dimethylcyanamide** (C<sub>3</sub>H<sub>6</sub>N<sub>2</sub>), a versatile and reactive chemical intermediate, holds significant importance in synthetic organic chemistry. This guide provides a comprehensive overview of its core properties, detailed experimental protocols for its synthesis, and its application in the construction of valuable heterocyclic scaffolds. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a practical resource for researchers employing **dimethylcyanamide** in their synthetic endeavors.

## Core Molecular and Physicochemical Properties

**Dimethylcyanamide** is a colorless to pale yellow liquid with the chemical formula C<sub>3</sub>H<sub>6</sub>N<sub>2</sub>. Its identity and fundamental properties are summarized in the tables below.

## Table 1: Compound Identification

Identifier	Value
IUPAC Name	Dimethylcyanamide
Molecular Formula	C <sub>3</sub> H <sub>6</sub> N <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	70.09 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1467-79-4 <a href="#">[1]</a>
Canonical SMILES	CN(C)C#N <a href="#">[1]</a>
InChI Key	OAGOUUCJGXNLJNL-UHFFFAOYSA-N <a href="#">[1]</a>

## Table 2: Physicochemical Data

Property	Value
Appearance	Clear, colorless to pale yellow liquid
Boiling Point	161-163 °C <a href="#">[2]</a>
Melting Point	-41 °C <a href="#">[2]</a>
Density	0.867 g/mL at 25 °C <a href="#">[2]</a>
Solubility	Soluble in water and various organic solvents
Refractive Index	1.410 at 20 °C

## Synthesis of Dimethylcyanamide

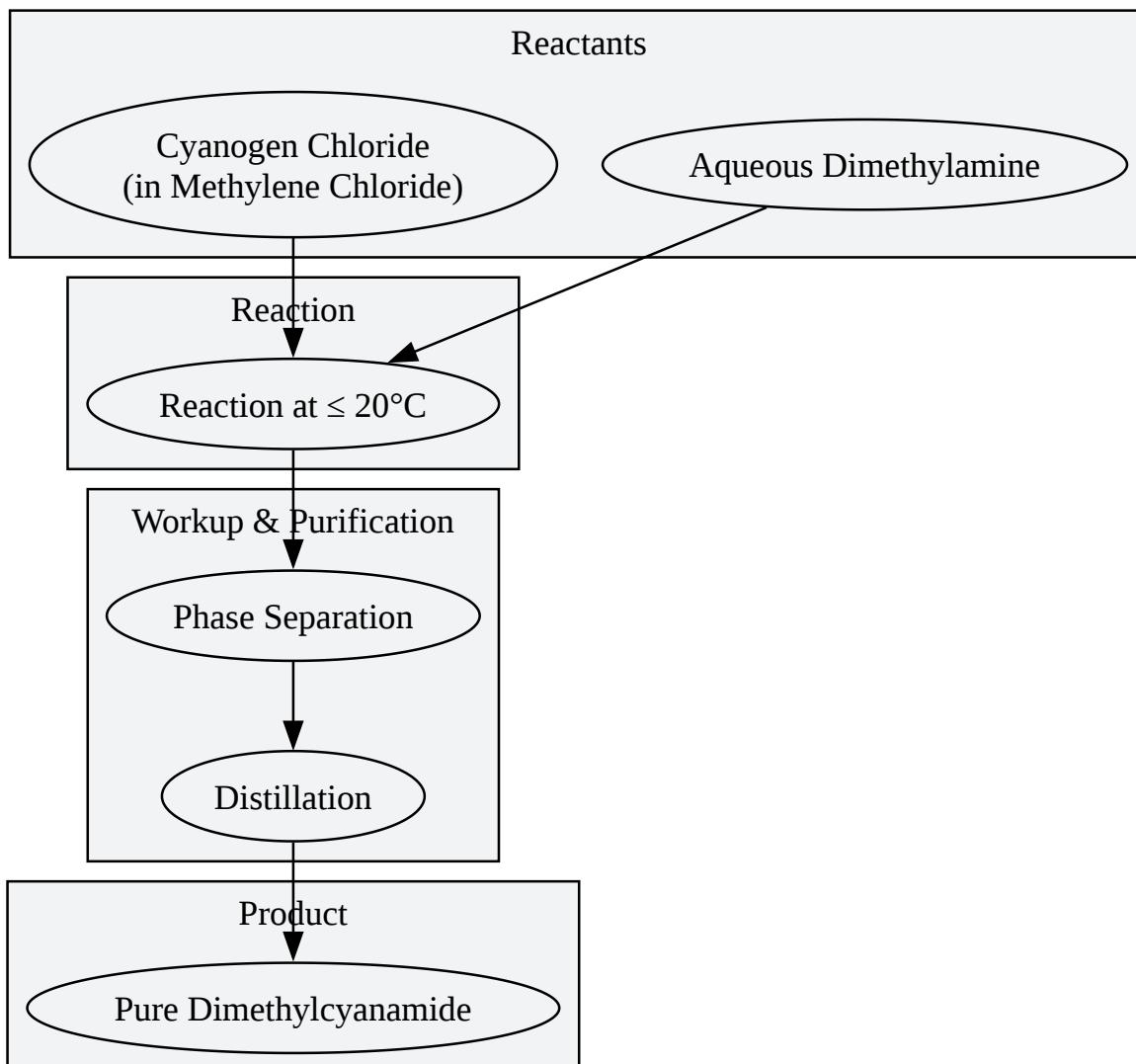
The most common laboratory and industrial synthesis of **dimethylcyanamide** involves the reaction of a cyanogen halide (chloride or bromide) with dimethylamine. The following protocols provide detailed methodologies for these syntheses.

## Synthesis from Cyanogen Chloride and Dimethylamine

This method is widely employed for the large-scale production of **dimethylcyanamide** and is often performed in a two-phase system to facilitate the reaction and separation.

Experimental Protocol:

- Materials: Cyanogen chloride, dimethylamine (aqueous solution), an organic solvent immiscible with water (e.g., methylene chloride, chloroform), and a base (e.g., sodium hydroxide or excess dimethylamine).
- Procedure:
  - A solution of cyanogen chloride in an organic solvent (e.g., methylene chloride) is prepared in a reaction vessel equipped with a stirrer and a cooling system.
  - An aqueous solution of dimethylamine is slowly added to the cyanogen chloride solution while maintaining the temperature at or below 20°C to control the exothermic reaction.
  - A base is used to neutralize the hydrogen chloride formed during the reaction. Typically, a molar ratio of 2:1 of dimethylamine to cyanogen chloride is used, where one equivalent of dimethylamine acts as the nucleophile and the second as the base.
  - After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.
  - The organic layer containing the **dimethylcyanamide** is separated from the aqueous layer.
  - The crude product can be purified by distillation.



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## Synthesis from Cyanogen Bromide and Dimethylamine

An alternative laboratory-scale synthesis utilizes the less volatile cyanogen bromide.

Experimental Protocol:

- Materials: Cyanogen bromide, dimethylamine, a suitable solvent (e.g., diethyl ether), and hydrochloric acid for workup.
- Procedure:

- A solution of dimethylamine in a suitable solvent is prepared in a reaction flask.
- A solution of cyanogen bromide in the same solvent is added dropwise to the dimethylamine solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
- The reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion.
- The reaction mixture is then subjected to an aqueous workup, which may include washing with dilute hydrochloric acid to remove any unreacted dimethylamine, followed by washing with water and brine.
- The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The resulting crude **dimethylcyanamide** can be purified by vacuum distillation.

## Applications in Heterocyclic Synthesis

**Dimethylcyanamide** is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its cyano group can participate in cycloaddition reactions, providing access to complex molecular architectures.

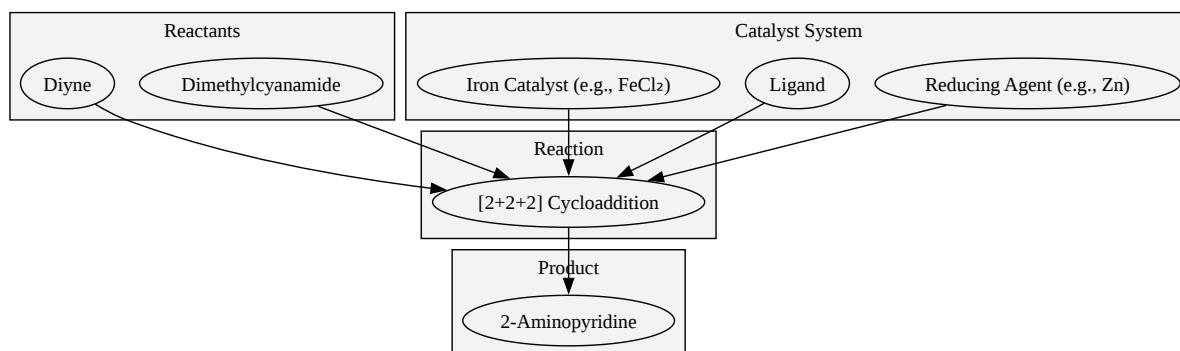
### Synthesis of 2-Aminopyridines via [2+2+2] Cycloaddition

A notable application of **dimethylcyanamide** is in the iron-catalyzed [2+2+2] cycloaddition with diarynes to produce highly substituted 2-aminopyridines.

#### Experimental Protocol:

- Materials: A diaryne, **dimethylcyanamide**, an iron catalyst (e.g., FeCl<sub>2</sub>), a ligand (e.g., a bis(imino)pyridine), a reducing agent (e.g., zinc dust), and a solvent (e.g., benzene or THF).
- Procedure:

- In a glovebox or under an inert atmosphere, the iron catalyst, ligand, and reducing agent are added to a reaction vessel.
- The solvent is added, and the mixture is stirred to form the active catalytic species.
- The diyne and **dimethylcyanamide** are then added to the reaction mixture.
- The reaction is stirred at room temperature or slightly elevated temperatures for a specified period, typically monitored by GC or TLC for completion.
- Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the desired 2-aminopyridine.[\[2\]](#)



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## Synthesis of 1,3-Oxazines

**Dimethylcyanamide** can also be employed in the synthesis of 1,3-oxazine derivatives through a one-pot, three-component reaction.

Experimental Protocol:

- Materials: An aromatic ketone, **dimethylcyanamide**, a catalyst system (e.g., tetrachlorosilane and zinc chloride), and a solvent (e.g., methylene chloride).
- Procedure:
  - To a solution of the aromatic ketone in the solvent, the catalyst system (tetrachlorosilane and zinc chloride) is added.
  - Dimethylcyanamide** is then added to the reaction mixture.
  - The reaction is stirred at ambient temperature, and the progress is monitored by TLC.
  - Upon completion, the reaction is quenched, typically with an aqueous solution of sodium bicarbonate.
  - The organic layer is separated, dried, and concentrated.
  - The crude product is purified by column chromatography to afford the 1,3-oxazine derivative.

## Safety and Handling

**Dimethylcyanamide** is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. In case of contact, immediate medical attention should be sought.

## Conclusion

**Dimethylcyanamide** is a valuable and versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. This guide has provided a detailed overview of its properties, synthesis, and key applications, complete with experimental protocols and workflow visualizations. By following the outlined procedures and safety precautions, researchers can effectively and safely utilize **dimethylcyanamide** in their synthetic endeavors to access a wide range of complex molecules with potential applications in medicinal chemistry and materials science.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethylcyanamide ( $C_3H_6N_2$ )]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106446#dimethylcyanamide-molecular-weight-and-formula-c3h6n2>]

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